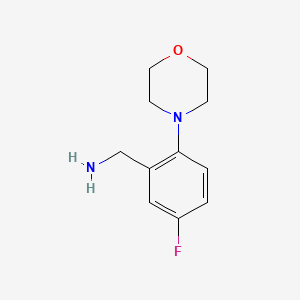

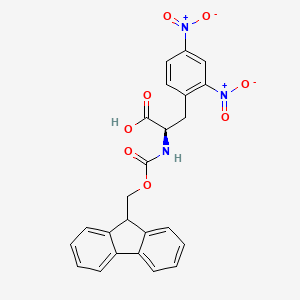

![molecular formula C12H10FNOS B1438428 N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine CAS No. 1118787-05-5](/img/structure/B1438428.png)

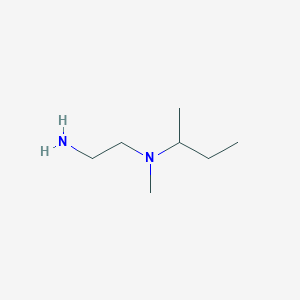

N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine

Übersicht

Beschreibung

“N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine” is a chemical compound with the CAS Number: 1118787-05-5 . It has a molecular weight of 235.28 . The IUPAC name for this compound is (1E)-1-[5-(4-fluorophenyl)-2-thienyl]ethanone oxime .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the web search results.Wissenschaftliche Forschungsanwendungen

Bioactivation of CB 1954

This study reveals that the hydroxylamine derivative of CB 1954, formed by the bioreduction of CB 1954, is highly cytotoxic due to its ability to form DNA-DNA interstrand crosslinks in cells. This finding highlights the unique reactivity of hydroxylamine compounds in cellular environments (Knox, Friedlos, Marchbank, & Roberts, 1991).

Neurokinin-1 Receptor Antagonist

Research here presents a neurokinin-1 receptor antagonist with high water solubility, demonstrating efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Crystal Structure of Thiophene Compounds

This study reports on the crystal structure of a thiophene compound, highlighting its broad spectrum of biological activities and applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Synthesis of N‐[1‐(4‐(4‐fluorophenyl)‐2,6‐dioxocyclohexylidene)ethyl] (Fde)‐protected amino acids

This research developed Fde protected amino acids for solid-phase peptide synthesis, monitored by gel-phase 19F NMR spectroscopy. The protective group could be cleaved with specific solutions, indicating potential applications in peptide synthesis (Pudelko, Qian, & Elofsson, 2009).

Synthesis of Fluorescent Probes for β-Amyloid

A novel fluorescent probe for β-amyloids was synthesized, showing high binding affinities toward Aβ aggregates. This research provides a potential tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Localization of Alzheimer's Disease Markers in Living Patients

This study used a novel technique with a radiofluorinated derivative to localize and measure the load of neurofibrillary tangles and beta-amyloid senile plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Eigenschaften

IUPAC Name |

(NE)-N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-7,15H,1H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKUFFFZIMRMGB-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(S1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

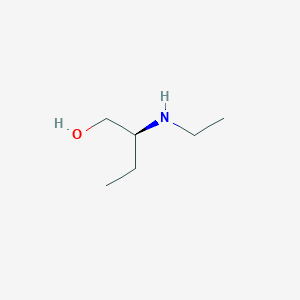

![4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid](/img/structure/B1438346.png)

![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)

![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)